3-Cyano-4-ethoxybenzenecarbothioamide
Description
3-Cyano-4-ethoxybenzenecarbothioamide is a substituted aromatic compound featuring a cyano (-CN) group at the 3-position, an ethoxy (-OCH₂CH₃) group at the 4-position, and a carbothioamide (-C(S)NH₂) functional group at the 1-position of the benzene ring. The cyano group is electron-withdrawing, while the ethoxy group provides moderate electron-donating and lipophilic characteristics. Carbothioamide groups are often associated with hydrogen bonding and metal coordination, which may enhance biological activity or material properties.
Properties
CAS No. |
163597-58-8 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.263 |
IUPAC Name |
3-cyano-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-13-9-4-3-7(10(12)14)5-8(9)6-11/h3-5H,2H2,1H3,(H2,12,14) |
InChI Key |
YFSGMNXFRDQFDP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=S)N)C#N |
Synonyms |
Benzenecarbothioamide, 3-cyano-4-ethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Cyano vs. Fluoro Groups: The cyano group in the target compound introduces stronger electron-withdrawing effects compared to the fluoro group in 3-fluoro-4-hydroxybenzene-1-carbothioamide. This may enhance the electrophilicity of the aromatic ring, influencing reactivity in substitution reactions or binding affinity in biological targets.
- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound increases lipophilicity and steric bulk compared to the hydroxy group in its fluoro-hydroxy analog. This difference could improve membrane permeability in biological systems but reduce aqueous solubility .
- However, the adjacent substituents (e.g., -CN, -F, -OH) modulate its electronic environment, altering its reactivity.
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